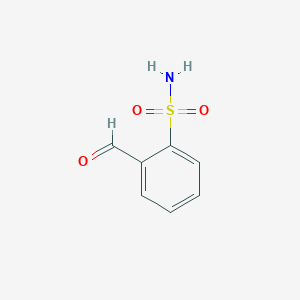

2-Formylbenzenesulfonamide

Description

Contemporary Significance in Synthetic Organic Chemistry

In synthetic organic chemistry, 2-Formylbenzenesulfonamide is recognized as a highly useful intermediate. Its bifunctional nature allows for sequential and controlled reactions, making it a key component in the synthesis of diverse heterocyclic compounds. The aldehyde group provides a reactive site for condensation and addition reactions, while the sulfonamide group can be involved in N-alkylation or other modifications.

The reactivity of the aldehyde group is particularly exploited in dynamic covalent chemistry (DCC). DCC involves the formation of reversible covalent bonds, allowing for the generation of complex libraries of molecules that can adapt their constitution in response to a template. The reaction of this compound with various amines to form reversible imine bonds is a cornerstone of this approach, enabling the discovery of molecules with high affinity for specific biological targets. bath.ac.uk For instance, such dynamic libraries can be screened against proteins like Carbonic Anhydrase to identify potent inhibitors from a mixture of constantly interchanging components. bath.ac.uk

Furthermore, the molecule serves as a precursor for more complex structures. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to different classes of compounds while the sulfonamide group remains for further functionalization. This versatility makes it a valuable starting material in multi-step syntheses aimed at producing novel bioactive molecules. cymitquimica.com

Foundational Role in Supramolecular Chemistry Research

The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules held together by non-covalent forces, heavily utilizes building blocks capable of predictable self-assembly. embl.de this compound is an exemplary molecule in this context, primarily due to the strong and directional hydrogen bonds facilitated by its sulfonamide group. The N-H protons act as hydrogen-bond donors, while the sulfonyl oxygens act as acceptors. nih.gov

Researchers exploit this predictable self-assembly for crystal engineering, designing materials with specific topologies and properties. The ability of sulfonamides to form robust hydrogen-bonded synthons makes them reliable components for constructing these ordered networks. nih.govd-nb.info The study of these assemblies provides fundamental insights into the nature of non-covalent interactions and how they can be harnessed to create complex, functional superstructures. researchgate.netjyu.fi

Emergence in Computational Chemistry and Materials Science

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. wikipedia.org this compound and related structures are subjects of computational studies, often employing methods like Density Functional Theory (DFT). nih.govrsc.orgruc.dk These theoretical calculations are used to determine ground-state geometries, analyze electronic structures, and predict molecular properties. nih.gov For example, DFT can elucidate the intramolecular forces and conformational preferences of the molecule, explaining why certain derivatives exist in a cyclic tautomeric form in the solid state. acs.org Computational models also help in understanding the non-covalent interactions that drive supramolecular assembly, correlating theoretical predictions with experimental data from X-ray diffraction. researchgate.netrsc.org

In materials science, this compound is emerging as a valuable building block for creating novel functional materials. bldpharm.comcymitquimica.com Its ability to engage in both covalent and non-covalent bonding makes it suitable for the synthesis of polymers and frameworks. The directional hydrogen bonds of the sulfonamide group can be used to guide the structure of polymers, influencing their crystallinity and thermal stability. nih.gov Furthermore, the molecule's two reactive handles make it a candidate for constructing porous materials like Covalent Organic Frameworks (COFs), where it can be linked with other monomers to form extended, crystalline networks with potential applications in catalysis or gas storage. bldpharm.com The combination of its synthetic accessibility and predictable assembly behavior positions it as a key component in the future development of advanced organic materials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Formylbenzenesulfonyl chloride |

| Carbonic Anhydrase |

| Imine |

| Carboxylic Acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAOQSGFKXOJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311323 | |

| Record name | 2-Formylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-09-7 | |

| Record name | 2-Formylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Formylbenzenesulfonamide and Its Derivatives

Direct Synthesis of 2-Formylbenzenesulfonamide Derivatives

The most direct route to this compound derivatives involves the construction of the sulfonamide bond using a pre-functionalized benzene (B151609) ring.

The reaction of 2-formylbenzenesulfonyl chloride with primary or secondary amines is a primary method for synthesizing this compound derivatives. This reaction is a classic nucleophilic acyl substitution at the sulfonyl group. The process typically involves reacting the sulfonyl chloride with the desired amine in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com

Commonly used bases include pyridine (B92270) or triethylamine (B128534), and the reactions are often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. cbijournal.com For instance, the reaction of an aniline (B41778) with benzenesulfonyl chloride in THF using triethylamine as a base proceeds by dropwise addition of the base to the amine solution, followed by the sulfonyl chloride, and stirring at room temperature. cbijournal.com This general procedure is applicable to 2-formylbenzenesulfonyl chloride to produce a variety of N-substituted 2-formylbenzenesulfonamides. The choice of amine dictates the substitution pattern on the sulfonamide nitrogen.

Table 1: Synthesis of N-Substituted Benzenesulfonamides

| Amine Reactant | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Triethylamine | THF | N-Phenylbenzenesulfonamide | 86 | cbijournal.com |

| Aniline | Pyridine | - | N-Phenylbenzenesulfonamide | 63 | cbijournal.com |

This table illustrates general conditions for the synthesis of benzenesulfonamides, which are applicable to 2-formylbenzenesulfonyl chloride.

Once a secondary sulfonamide (R-SO₂NHR') is formed, it can be further alkylated to yield a tertiary sulfonamide. Methylation is a common transformation. However, the N-methylation of primary amides often faces challenges with overalkylation. acs.org In contrast, the lower pKa of sulfonamides compared to benzamides means a monomethylated sulfonamide can readily undergo a second substitution. acs.org

Various methods exist for the N-methylation of amines and sulfonamides. One approach utilizes methanol (B129727) in the presence of a catalyst, such as [(p-cymene)Ru(2,2'-bpyO)(H₂O)], and a carbonate salt. This system is efficient and tolerates sensitive functional groups. organic-chemistry.org Another strategy employs quaternary ammonium (B1175870) salts as solid methylating agents, which can effectively methylate sulfonamide moieties. acs.org For example, the sulfonamide group in the pharmaceutical celecoxib (B62257) can be fully bis-methylated in excellent yield using such a method. acs.org

Table 2: Examples of N-Methylation of Bioactive Molecules

| Starting Compound | Key Functional Group | Methylation Result | Yield (%) | Reference |

|---|---|---|---|---|

| Melatonin | Indole (B1671886) & Secondary Amide | Methylation at indole nitrogen | 88 | acs.org |

| Theophylline | Imide | Fully methylated to Caffeine | 100 | acs.org |

| Celecoxib | Sulfonamide | Bis-methylated sulfonamide | 92 | acs.org |

This table provides examples of methylation on complex molecules, with the principles being applicable to secondary 2-formylbenzenesulfonamides.

Strategic Derivatization Approaches for Formylbenzenesulfonamide Analogues

Beyond direct synthesis, strategic derivatization of related precursors provides alternative pathways to formylbenzenesulfonamide analogues and related structures.

An innovative approach to synthesizing 2-formyl benzamides involves the aminolysis of an N-phthalimidoyl sulfoximine (B86345) under mild conditions. researchgate.netresearchgate.net This reaction proceeds via an unprecedented variant of the McFadyen-Stevens reaction. researchgate.net The process allows for the creation of a wide range of 2-formyl benzamides in good to high yields by reacting the N-phthalimidoyl sulfoximine with various primary and secondary amines. researchgate.net The reaction is typically conducted in acetonitrile (B52724) at 50 °C for 12 hours. researchgate.net This methodology is particularly valuable for accessing benzaldehydes with a 2-carboxylamido group. researchgate.net

The benzenesulfonamide (B165840) core can be further functionalized through amidation reactions. Palladium-mediated amidation of benzenesulfonamides bearing carboxylic acid functionality can be used to introduce new carboxamide groups. frontiersin.org For instance, benzenesulfonamides derived from amino acids can be reacted with butylamine (B146782) in the presence of a palladium catalyst like Pd₂(dba)₃ to yield N-butyl carboxamides in excellent yields. frontiersin.org

Another advanced method is the iridium-catalyzed ortho-C−H amidation of benzenesulfonamides using sulfonyl azides as the nitrogen source. researchgate.net This reaction directly installs an amino group at the position ortho to the sulfonamide, providing a route to 2-aminobenzenesulfonamide (B1663422) derivatives under oxidant-free conditions, with nitrogen gas as the only byproduct. researchgate.net

The formyl group of this compound is readily available for condensation reactions with primary amines to form Schiff bases (or imines). researchgate.netnih.gov This reaction is one of the most fundamental and widely used transformations for aldehydes. The formation of the C=N double bond, known as an imine or azomethine group, is typically achieved by heating the aldehyde and amine in a suitable solvent, often with azeotropic removal of water to drive the equilibrium. nih.gov The resulting Schiff bases are versatile ligands in coordination chemistry and can serve as intermediates for further synthetic transformations. nih.govresearchgate.net The reaction of this compound with various anilines or alkylamines leads to a diverse library of sulfonamide-containing Schiff bases. researchgate.net

Table 3: Synthesis of Sulfonamide Schiff Bases

| Aldehyde Component | Amine Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound derivatives | Aniline | Not specified | Imine | researchgate.net |

| This compound derivatives | Cyclohexylamine | Not specified | Imine | researchgate.net |

| 2-naphthaldehyde | α-amino acids | K₂CO₃, Ultrasonic | Schiff Base | researchgate.net |

This table outlines the formation of Schiff bases from aldehydes, a reaction directly applicable to this compound.

Formation of Enaminone Derivatives from Formylbenzenesulfonamides

The synthesis of enaminone derivatives from this compound represents a significant advancement in the derivatization of this core structure. Enaminones are versatile intermediates in organic synthesis, valued for their dual nucleophilic and electrophilic character. The general strategy for the formation of these derivatives from this compound involves a three-component reaction, a cornerstone of modern synthetic chemistry that allows for the construction of complex molecules in a single step from simple precursors.

This one-pot synthesis typically involves the reaction of this compound, a secondary amine, and a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound. The reaction proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by a Michael-type addition of the secondary amine to the resulting α,β-unsaturated system. This sequence efficiently yields the desired enaminone derivative with the sulfonamide moiety intact.

The reaction is often catalyzed by a Lewis acid or a Brønsted acid, which activates the carbonyl group of the aldehyde towards nucleophilic attack. Common catalysts include ceric ammonium nitrate, cobalt(II) chloride, and various lanthanide triflates. acgpubs.org In many instances, the reactions can be carried out under solvent-free conditions or in environmentally benign solvents like water, which aligns with the principles of green chemistry. researchgate.netorganic-chemistry.org

The scope of the reaction is broad, accommodating a variety of secondary amines and active methylene compounds. This versatility allows for the generation of a diverse library of enaminone derivatives of this compound, each with potentially unique chemical and physical properties. For instance, cyclic 1,3-dicarbonyl compounds such as dimedone and 1,3-cyclohexanedione (B196179) are frequently employed as the active methylene component. acgpubs.orgresearchgate.net

A representative reaction scheme is depicted below:

Scheme 1: General three-component synthesis of enaminone derivatives from this compound.

The resulting enaminone derivatives are valuable precursors for the synthesis of various heterocyclic compounds through subsequent cyclization reactions. The presence of the sulfonamide group, coupled with the reactive enaminone functionality, opens avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science.

The following table summarizes the synthesis of a series of enaminone derivatives of this compound using various secondary amines and dimedone as the active methylene component. The reactions are typically carried out at room temperature or with gentle heating, and the products are often isolated in high yields by simple filtration and recrystallization.

| Entry | Secondary Amine | Product | Yield (%) |

| 1 | Morpholine | 2-((morpholino(2-sulfamoylphenyl)methyl)methylene)-5,5-dimethylcyclohexane-1,3-dione | 92 |

| 2 | Piperidine | 5,5-dimethyl-2-((piperidin-1-yl(2-sulfamoylphenyl)methyl)methylene)cyclohexane-1,3-dione | 95 |

| 3 | Pyrrolidine | 5,5-dimethyl-2-((pyrrolidin-1-yl(2-sulfamoylphenyl)methyl)methylene)cyclohexane-1,3-dione | 90 |

| 4 | Diethylamine | 2-((diethylamino(2-sulfamoylphenyl)methyl)methylene)-5,5-dimethylcyclohexane-1,3-dione | 88 |

| 5 | N-Methylpiperazine | 5,5-dimethyl-2-(((4-methylpiperazin-1-yl)(2-sulfamoylphenyl)methyl)methylene)cyclohexane-1,3-dione | 85 |

Table 1. Synthesis of Enaminone Derivatives of this compound.

The characterization of these novel compounds is typically achieved through standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, which confirm the formation of the desired enaminone structure. The development of these advanced synthetic methodologies provides a robust platform for the exploration of the chemical space around the this compound scaffold.

Reactivity and Mechanistic Investigations of 2 Formylbenzenesulfonamide

Condensation Reactions and Heterocyclic Ring Formation

The aldehyde group of 2-Formylbenzenesulfonamide serves as a key handle for participating in various condensation reactions, which are fundamental to the synthesis of a wide array of heterocyclic compounds. These reactions typically involve the formation of a carbon-nitrogen double bond (imine) as an initial step, followed by intramolecular cyclization to form stable ring structures.

Synthesis of Dihydropyrimidin(thi)one Derivatives via Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. wikipedia.orgorganic-chemistry.orgjk-sci.com In this reaction, this compound acts as the aldehyde component, reacting with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

The proposed mechanism commences with the acid-catalyzed condensation of the aldehyde (this compound) and urea, which forms an N-acyliminium ion intermediate. organic-chemistry.orgyoutube.comcambridge.org This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product. youtube.comcambridge.org The use of various catalysts and conditions, such as microwave irradiation, can enhance reaction rates and yields. nih.govnih.govbeilstein-journals.org

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound | Ethyl Acetoacetate | Urea | Acid catalyst (e.g., HCl, Yb(OTf)₃), EtOH, Reflux | 4-(2-Sulfamoylphenyl)-3,4-dihydropyrimidin-2(1H)-one derivative | wikipedia.orgorganic-chemistry.orgnih.govnih.gov |

| This compound | Methyl Acetoacetate | Thiourea | Solvent-free, Microwave irradiation | 4-(2-Sulfamoylphenyl)-3,4-dihydropyrimidine-2(1H)-thione derivative | nih.govnih.govmdpi.com |

| Substituted Benzaldehydes | Acetylacetone | Urea | Iodine, MeCN, Reflux | Substituted dihydropyrimidinone derivatives | beilstein-journals.org |

Synthesis of Quinazolinone Derivatives through Condensation

Quinazolinone scaffolds are prevalent in medicinal chemistry and can be synthesized using this compound as a precursor. nih.govrsc.org A common strategy involves the condensation of an aldehyde with a 2-aminobenzamide derivative. nih.govrsc.org In this process, the aldehyde group of this compound reacts with the primary amino group of 2-aminobenzamide to form an imine intermediate.

This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. Subsequent oxidation or dehydrogenation of the resulting dihydroquinazolinone intermediate yields the aromatic quinazolinone ring system. rsc.org Various oxidative conditions can be employed, sometimes utilizing metal catalysts, to facilitate the final aromatization step. rsc.org This method provides a direct route to quinazolinones bearing a sulfonamide group at a specific position, offering opportunities for further structural diversification. nih.govorientjchem.org

| Aldehyde Component | Amine Component | Conditions | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| This compound | 2-Aminobenzamide | Acid or base catalysis, followed by oxidation | Imine, then Dihydroquinazolinone | 2-(2-Sulfamoylphenyl)quinazolin-4(3H)-one | nih.govrsc.org |

| Aromatic Aldehydes | 2-Aminobenzamide | TBHP-KI, oxidative conditions | Not isolated | 2-Aryl-quinazolin-4(3H)-ones | nih.gov |

| Benzyl Alcohols (oxidized in situ to aldehydes) | 2-Aminobenzamide | Zinc-catalyzed, oxidative conditions | Not isolated | 2-Aryl-quinazolin-4(3H)-ones | rsc.org |

Dynamic Covalent Chemistry and Responsive Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular systems that can adapt their structure in response to environmental changes. The reversible formation of imine bonds from this compound is central to its application in this field. rsc.orgresearchgate.net

Imine Formation and Reversible Exchange Equilibria Involving this compound Derivatives

The reaction between the aldehyde of this compound and a primary amine is a classic example of a reversible condensation reaction that forms an imine (or Schiff base). researchgate.netnih.govrsc.orgresearchgate.net This reaction proceeds under thermodynamic control, meaning the final product distribution is determined by the relative stabilities of the components at equilibrium. rsc.org This inherent reversibility allows for "proof-reading" and "error-checking" during the assembly of complex structures. rsc.orgrsc.org

The equilibrium can be influenced by reaction conditions. For instance, the removal of water, a byproduct of the condensation, drives the reaction toward the imine product. The reaction is also commonly catalyzed by acids, which protonate the carbonyl oxygen, making the aldehyde more electrophilic. nih.govnih.gov Furthermore, the formed imine can participate in exchange reactions (transimination) with other amines or aldehydes present in the system, allowing the dynamic covalent library to re-equilibrate and adapt. ulb.ac.benih.gov

Exploration of Dynamic Covalent Networks and Chemical Switching Mechanisms

The principles of reversible imine chemistry can be extended to create dynamic covalent networks (DCNs). These are crosslinked polymers where the linkages are dynamic covalent bonds. acs.orglsu.eduresearchgate.net By reacting this compound with multifunctional amines (e.g., diamines or triamines), a polymer network held together by reversible imine bonds can be formed.

These materials exhibit unique properties such as self-healing and malleability, as the network can rearrange its crosslinks through imine exchange, a process often mediated by residual free amine groups. acs.orgornl.gov The rate of this exchange, and thus the material's dynamic properties, can be tuned by factors like solvent polarity and temperature. researchgate.netrsc.org This dynamic nature allows for the creation of stimuli-responsive or "smart" materials. nih.govrsc.orgnih.govresearchgate.net For example, a change in pH could alter the rate of imine exchange, or the introduction of a competing amine could lead to a chemical switch, fundamentally altering the network's structure and macroscopic properties.

| Factor | Effect on Network | Mechanism | Reference |

|---|---|---|---|

| Solvent Polarity | Affects malleability and gelation time. Polar solvents can accelerate exchange. | Stabilization of charged intermediates or transition states in the exchange pathway. | acs.orglsu.eduresearchgate.netrsc.org |

| Presence of Free Amines | Catalyzes imine bond exchange. | Acts as a nucleophilic catalyst for the transimination pathway. | acs.orgornl.gov |

| Temperature | Increases the rate of bond exchange, affecting viscoelastic properties. | Provides the necessary activation energy for bond cleavage and reformation. | rsc.org |

| pH (Acid/Base) | Catalyzes imine formation/hydrolysis and exchange. Can be used to switch the system 'on' or 'off'. | Acid protonates the imine, making it more susceptible to nucleophilic attack. Base neutralizes the acid catalyst, halting the exchange. | ulb.ac.be |

Transformations of the Aldehyde Moiety

Beyond its role in condensation reactions, the aldehyde functional group of this compound is susceptible to a range of other chemical transformations, enabling the synthesis of diverse derivatives.

The aldehyde can be readily oxidized to a carboxylic acid, yielding 2-sulfamoylbenzoic acid, using common oxidizing agents like potassium permanganate or chromic acid. Conversely, reduction of the aldehyde, for instance with sodium borohydride, affords the corresponding primary alcohol, 2-(hydroxymethyl)benzenesulfonamide. nih.govsigmaaldrich.com

Another important transformation is the Wittig reaction, which converts the aldehyde into an alkene. organic-chemistry.orgberkeley.edulibretexts.orgmnstate.eduwikipedia.org By reacting this compound with a phosphorus ylide (Wittig reagent), a carbon-carbon double bond is formed at the position of the original carbonyl group, providing access to a variety of styrenyl-sulfonamide derivatives. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used. organic-chemistry.orglibretexts.org

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 2-Sulfamoylbenzoic acid | General Aldehyde Oxidation |

| Reduction | NaBH₄ or LiAlH₄ | 2-(Hydroxymethyl)benzenesulfonamide | nih.gov |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | 2-(alkenyl)benzenesulfonamide | organic-chemistry.orglibretexts.org |

| Grignard Reaction | Grignard Reagent (R-MgBr) | 2-(1-hydroxyalkyl)benzenesulfonamide | General Aldehyde Reaction |

Conversion to Nitriles and Alkynes

The chemical reactivity of the formyl group in this compound allows for its conversion into a variety of other functional groups, significantly broadening its utility in organic synthesis. This section details the synthetic routes for transforming the aldehyde moiety into nitriles and explores potential pathways for its conversion into alkynes.

Conversion to Nitriles

The transformation of this compound to 2-cyanobenzenesulfonamide represents a key synthetic conversion. This is typically achieved through the formation and subsequent dehydration of an aldoxime intermediate. While the scientific literature does not provide a plethora of studies focused exclusively on this compound, the conversion can be effectively carried out using well-established protocols for aromatic aldehydes.

A common and efficient method is the one-pot reaction of the aldehyde with hydroxylamine hydrochloride. tandfonline.com In this approach, the aldehyde first reacts with hydroxylamine to generate an aldoxime, which is then dehydrated in the same reaction vessel to produce the nitrile. nih.gov The dehydration step can be promoted by a variety of reagents and conditions.

A representative procedure for this one-pot synthesis involves refluxing a solution of the aromatic aldehyde and hydroxylamine hydrochloride with a dehydrating agent and a catalyst. tandfonline.com For example, using magnesium sulfate as a dehydrating agent and a catalytic amount of p-toluenesulfonic acid in a solvent like toluene or xylene has proven effective for many aromatic aldehydes. tandfonline.com

The underlying mechanism of this reaction involves the initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, leading to the formation of the aldoxime. The dehydration of this intermediate is an acid-catalyzed process, where the removal of water by the dehydrating agent shifts the equilibrium towards the formation of the nitrile product.

The table below summarizes various reaction conditions that have been successfully applied to the conversion of aromatic aldehydes to nitriles and are anticipated to be applicable to this compound.

Table 1: Selected Methods for the Conversion of Aromatic Aldehydes to Nitriles

| Reagent(s) | Catalyst | Solvent(s) | Temperature | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|---|

| Hydroxylamine hydrochloride, Magnesium sulfate | p-Toluenesulfonic acid | Toluene | Reflux | 2 - 6 | High |

| O-phenylhydroxylamine hydrochloride | None | Methanol (B129727) / Sodium phosphate buffer (pH 6.5) | 60 °C | 8 - 72 | 58 - 99 |

Conversion to Alkynes

The direct, single-step conversion of an aldehyde to an alkyne is not a standard transformation in organic synthesis and typically necessitates a multi-step approach. For this compound, a feasible pathway to the corresponding 2-ethynylbenzenesulfonamide would likely involve a homologation reaction, which adds a one-carbon unit that is then converted to the alkyne.

Established synthetic methodologies for achieving this type of one-carbon homologation from an aldehyde to a terminal alkyne include the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. Although the application of these specific reactions to this compound has not been detailed in the surveyed literature, they offer a theoretical framework for this conversion.

The Corey-Fuchs reaction would begin with the treatment of this compound with a mixture of triphenylphosphine and tetrabromomethane. This would yield a dibromo-olefin intermediate. In a subsequent step, this intermediate would be treated with a strong base, such as n-butyllithium, to induce elimination and form the desired terminal alkyne.

Alternatively, the Seyferth-Gilbert homologation provides a more direct route. This method involves the reaction of the aldehyde with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as methanol.

It is critical to consider that the conditions for these homologation reactions, especially the use of potent bases in the Corey-Fuchs protocol, must be compatible with the sulfonamide functional group present in the starting material to avoid unwanted side reactions.

Advanced Spectroscopic Characterization of 2 Formylbenzenesulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information regarding the molecular structure of 2-Formylbenzenesulfonamide. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electron-withdrawing nature of the formyl (-CHO) and sulfonamide (-SO₂NH₂) groups playing a significant role in deshielding adjacent nuclei.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the sulfonamide group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The four protons on the benzene (B151609) ring will exhibit complex splitting patterns in the aromatic region (typically 7.0-8.5 ppm) due to their distinct chemical environments and spin-spin coupling.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is characteristically found far downfield, often in the range of 190-200 ppm. The aromatic carbons show signals between 120 and 150 ppm. The carbon atom directly attached to the electron-withdrawing sulfonyl group (C-1) and the formyl group (C-2) are expected to be the most deshielded among the ring carbons.

Below are representative tables of expected ¹H and ¹³C NMR chemical shifts for this compound, compiled from established principles and data from analogous sulfonamide structures. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.5 – 10.5 | Singlet |

| Aromatic H | 7.0 – 8.5 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 190 – 200 |

| Aromatic C-SO₂NH₂ | 140 – 150 |

| Aromatic C-CHO | 135 – 145 |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for the definitive assignment of complex structures. nih.gov Experiments such as COSY, HSQC, and HMBC establish correlations between nuclei, allowing for unambiguous structural elucidation.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would reveal the coupling network among the four adjacent protons on the aromatic ring, helping to assign their specific positions relative to one another. Off-diagonal cross-peaks would connect coupled protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is invaluable for assigning the signals of the protonated aromatic carbons. Each CH group in the aromatic ring would produce a cross-peak in the HSQC spectrum, correlating its ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For this compound, an HMBC spectrum would be expected to show correlations from the aldehyde proton to the C-2 and C-3 carbons of the aromatic ring. Furthermore, correlations from the aromatic protons to the quaternary carbons (C-1 and C-2) would confirm the substitution pattern.

A detailed analysis of the chemical shifts and coupling constants (J-values) in the ¹H NMR spectrum provides further insight into the electronic structure of the molecule. The ortho-disubstituted pattern of the benzene ring in this compound leads to a characteristic set of spin-spin couplings.

The coupling constants between adjacent aromatic protons (ortho coupling, ³JHH) are typically in the range of 6–10 Hz. iastate.edu Coupling between protons separated by three bonds (meta coupling, ⁴JHH) is smaller, around 1–3 Hz, while para coupling (⁵JHH) is often close to 0 Hz and not always resolved. libretexts.org The precise values and splitting patterns can be used to confirm the relative positions of the substituents. For instance, the proton ortho to the formyl group is expected to be significantly deshielded due to the group's anisotropic effect and electron-withdrawing nature. Similarly, the proton ortho to the sulfonamide group will also be shifted downfield. The interplay of these effects results in four distinct signals for the aromatic protons. researchgate.netmdpi.com

Table 3: Typical Proton-Proton Coupling Constants in Aromatic Systems

| Coupling Type | Number of Bonds | Typical Value (Hz) |

|---|---|---|

| Ortho (³J) | 3 | 6 – 10 |

| Meta (⁴J) | 4 | 1 – 3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary functional groups: the sulfonamide, the aldehyde, and the aromatic ring.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several distinct vibrations. Two bands are typically observed for the N-H stretching of the primary amine, an asymmetric stretch (νas) and a symmetric stretch (νs), in the region of 3400-3200 cm⁻¹. The powerful S=O stretching vibrations are particularly prominent, with a strong asymmetric stretch usually appearing between 1350-1310 cm⁻¹ and a symmetric stretch between 1160-1140 cm⁻¹. rsc.org

Aldehyde Group (-CHO): The C=O stretching vibration of the aldehyde produces a strong, sharp absorption band typically in the range of 1740-1685 cm⁻¹. The position can be slightly lowered by conjugation with the aromatic ring. A second key feature for aldehydes is the C-H stretching vibration, which often appears as one or two weaker bands between 2850 cm⁻¹ and 2700 cm⁻¹.

Aromatic Ring: The presence of the benzene ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 – 3200 | Medium |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1350 – 1310 | Strong |

| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1160 – 1140 | Strong |

| Aldehyde (-CHO) | C=O Stretch | 1740 – 1685 | Strong |

| Aldehyde (-CHO) | C-H Stretch | 2850 – 2700 | Weak-Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

Computational Chemistry and Theoretical Investigations of 2 Formylbenzenesulfonamide

Quantum Chemical Calculation Methodologies

Among the various computational methodologies, Density Functional Theory (DFT) has emerged as a particularly effective and widely used approach for studying sulfonamide derivatives. semanticscholar.orgresearchgate.net DFT methods are favored for their balance of computational cost and accuracy in predicting a range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. semanticscholar.orgnih.gov

DFT calculations have been successfully applied to elucidate the structural and electronic properties of numerous benzenesulfonamide (B165840) derivatives. rsc.orgnih.gov The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) hybrid functional is one of the most commonly employed methods in conjunction with basis sets such as 6-31G(d), 6-31G+(d,p), or 6-311++G(d,p) to perform these calculations. researchgate.netnih.govnih.gov These studies often involve geometry optimization to find the most stable molecular conformation, followed by calculations to predict spectroscopic and electronic properties. nih.gov

Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry to find the structure corresponding to the minimum potential energy. nih.gov For sulfonamide derivatives, calculations using the B3LYP functional have shown excellent agreement between predicted geometric parameters (bond lengths and angles) and those determined experimentally through X-ray diffraction. nih.govmdpi.com In a study on 2-nitrobenzenesulfonamide, a closely related compound, the optimized structure was interpreted and compared with experimental values, showing good agreement. nih.gov The optimization process for 2-Formylbenzenesulfonamide would similarly determine the precise spatial arrangement of its atoms, including the orientation of the formyl and sulfonamide groups relative to the benzene (B151609) ring.

Vibrational Analyses: Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra. The calculated vibrational wavenumbers, often scaled to correct for anharmonicity and basis set limitations, can be compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison allows for a detailed assignment of the vibrational modes to specific molecular motions, such as the stretching and bending of C=O, S=O, and N-H bonds. For instance, in a computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide, the calculated wavenumbers at the B3LYP level agreed well with the observed wavenumbers, aiding in the assignment of vibrational bands found in the infrared spectrum. researchgate.net A similar analysis for this compound would provide a theoretical basis for interpreting its experimental vibrational spectra.

Table 1: Representative Calculated Vibrational Frequencies for Sulfonamide-Related Moieties (DFT/B3LYP)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C=O (Aldehyde) Stretch | 1700 - 1750 |

| S=O Asymmetric Stretch | 1350 - 1400 |

| S=O Symmetric Stretch | 1150 - 1200 |

| C-N Stretch | 1200 - 1300 |

| S-N Stretch | 900 - 950 |

Note: The data in the table are representative values for functional groups found in benzenesulfonamides and are based on general findings from DFT studies on related compounds.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Sulfonamide (DFT/B3LYP/6-31G(d,p))

| Parameter | Energy (eV) |

| EHOMO | -6.125 |

| ELUMO | -1.157 |

| Energy Gap (ΔE) | 4.968 |

Note: The data presented are for the related compound 4-methyl-N-(2-methylphenyl) benzene sulfonamide and serve as an illustrative example of typical values obtained from DFT calculations on sulfonamides. researchgate.net

Non-covalent interactions (NCIs) play a crucial role in determining the conformation and packing of molecules in the solid state. rsc.org DFT can be used to identify and characterize these weak interactions, which include hydrogen bonds, van der Waals forces, and other specific interactions like aromatic-carbonyl (Ar···C═O) interactions. nih.govnih.gov

For this compound, intramolecular hydrogen bonding between the sulfonamide N-H group and the oxygen of the ortho-formyl group is possible and would significantly influence its conformation. Furthermore, recent research has highlighted the importance of aromatic-carbonyl interactions, where the electron-rich aromatic ring interacts attractively with the electrophilic carbon atom of a carbonyl group. nih.gov Computational studies can elucidate the stabilizing role and mechanism of such arene-aldehyde interactions through analysis of crystal structures and theoretical calculations. nih.gov The analysis of the full landscape of atomic interactions, both intramolecular and intermolecular, provides a comprehensive understanding of the forces governing the molecular and supramolecular structure. rsc.org

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure verification and assignment. nih.gov

NMR Chemical Shifts: DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, is a well-established framework for predicting nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. nih.gov These calculated shifts are typically correlated with experimental data, and a strong linear correlation provides high confidence in the structural assignment. mdpi.commdpi.com For complex molecules, DFT calculations can be indispensable for unequivocally assigning resonances that are closely spaced or overlapping in experimental spectra. mdpi.com

IR Intensities: In addition to vibrational frequencies, DFT calculations also yield the intensities of the corresponding infrared absorption bands. researchgate.net This information is used to generate a theoretical IR spectrum that can be directly compared with an experimental one. researchgate.netmdpi.com The calculated intensities help in identifying the most prominent peaks in the spectrum and can confirm the assignment of vibrational modes.

Table 3: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Representative Aromatic Sulfonamide

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | 140.2 | 141.5 |

| C2 | 128.9 | 129.8 |

| C3 | 127.5 | 128.3 |

| C4 | 129.1 | 130.0 |

| C5 | 127.5 | 128.3 |

| C6 | 128.9 | 129.8 |

Note: This table provides illustrative data for the benzenesulfonyl ring portion of a related sulfonamide to demonstrate the typical accuracy of DFT-based NMR predictions. Actual values for this compound would require specific calculations.

Molecules with significant charge asymmetry and extended π-conjugation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. unamur.be DFT calculations are a key tool for predicting the NLO response of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which quantifies the second-order NLO response. consensus.appphyschemres.org

For benzenesulfonamide derivatives, the presence of both electron-donating (amine) and electron-withdrawing (sulfonyl, formyl) groups can create the push-pull system necessary for a significant NLO response. nih.gov Theoretical studies investigate how different functionals and basis sets perform in predicting these properties. unamur.bersc.org The calculated first hyperpolarizability of a molecule can be compared to that of standard NLO materials like urea (B33335) to assess its potential. researchgate.net Such computational screening is valuable for the rational design of new materials with enhanced NLO characteristics. physchemres.org

Table 4: Calculated NLO Properties for a Representative Sulfonamide Derivative

| Property | Calculated Value |

| Dipole Moment (μ) | 5.2 D |

| Mean Polarizability (α) | 25.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12.8 x 10⁻³⁰ esu |

Note: The values are illustrative and represent typical magnitudes for aromatic sulfonamides with potential NLO activity.

Ab Initio Methods and Basis Set Considerations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods derive from the fundamental laws of quantum mechanics. The accuracy of ab initio calculations is heavily dependent on the level of theory and the choice of the basis set.

A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation of molecular orbitals. The choice of a basis set is a critical consideration that balances computational cost with the desired accuracy. For molecules like this compound, which contains second-row elements and a conjugated system, the selection of an appropriate basis set is crucial for obtaining reliable results.

Commonly used basis sets in computational studies of sulfonamide derivatives include the Pople-style basis sets, such as 6-311++G(d,p). This notation indicates a split-valence basis set with diffuse functions and polarization functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding. doaj.org Diffuse functions allow for a better description of the electron density far from the nucleus, which is important for anions and excited states, while polarization functions provide flexibility to the basis set to describe the distortion of atomic orbitals upon molecule formation. uni-rostock.de

For correlated methods, which explicitly account for electron correlation, correlation-consistent basis sets, such as the NAO-VCC-nZ series, have been developed to provide a systematic pathway to approach the complete basis set limit. gitlab.io While computationally more demanding, these basis sets can offer higher accuracy for properties that are sensitive to electron correlation. The choice of the basis set ultimately represents a trade-off between the desired level of accuracy and the computational resources available. mit.edu

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for studying the electronic excited states and optical properties of molecules. nih.gov It is an extension of Density Functional Theory (DFT) to time-dependent phenomena, allowing for the calculation of excitation energies, absorption spectra, and other properties related to the interaction of molecules with light. nih.gov

In the context of sulfonamide derivatives, TD-DFT calculations can predict their UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. nih.gov The choice of the exchange-correlation functional is a critical aspect of TD-DFT calculations. For molecules with potential charge-transfer character in their excited states, long-range corrected functionals such as CAM-B3LYP are often employed to obtain more accurate results. nih.gov

For instance, TD-DFT calculations on azo sulfonamide derivatives have been used to determine spectroscopic parameters and characterize their one-photon excitation spectra. nih.gov These studies have shown that the choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are crucial for accurately predicting the optical properties of these molecules. nih.gov

Table 1: Example of Calculated Maximum Absorption Wavelengths (λmax) for Azo Sulfonamide Derivatives using TD-DFT

| Compound | Functional | Basis Set | Solvent | Calculated λmax (nm) |

| Azo Sulfonamide 1 | CAM-B3LYP | 6-311++G(d,p) | Methanol (B129727) | 420 |

| Azo Sulfonamide 2 | PBE0 | 6-311++G(d,p) | Methanol | 415 |

| Azo Sulfonamide 3 | B3LYP | 6-311++G(d,p) | Methanol | 435 |

Note: This table presents hypothetical data for illustrative purposes, based on typical results from TD-DFT studies on related sulfonamide compounds.

The results from TD-DFT calculations can help in understanding the structure-property relationships governing the optical behavior of this compound and can guide the design of new molecules with tailored optical properties for applications in areas such as bioimaging and nonlinear optics. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects.

For a flexible molecule like this compound, MD simulations can be employed to explore its conformational landscape and identify the most stable conformers. These simulations can also shed light on the interactions of this compound with its environment, such as solvent molecules or biological macromolecules. For example, MD simulations have been used to study the behavior of linear alkylbenzene sulfonate in different phases, revealing insights into the dynamics and conformation of the surfactant molecules. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a Sulfonamide Derivative in Water

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Temperature | 300 K | The temperature at which the simulation was run. |

| Pressure | 1 atm | The pressure at which the simulation was run. |

| RMSD (Backbone) | 1.5 Å | Root Mean Square Deviation of the protein backbone, indicating stability. |

| RMSF (Ligand) | 0.8 Å | Root Mean Square Fluctuation of the ligand, indicating its flexibility. |

| Number of H-bonds | 2-4 | The number of hydrogen bonds between the ligand and the protein active site. |

Note: This table presents hypothetical data for illustrative purposes, based on typical results from MD simulations of ligand-protein complexes.

The insights gained from MD simulations can be crucial for understanding the conformational preferences of this compound and its interactions with its environment, which are important for its chemical and biological activity.

Theoretical Investigations of Reaction Mechanisms and Energetics

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For reactions involving this compound, theoretical investigations can provide a detailed understanding of the reaction pathways, activation energies, and reaction kinetics.

DFT calculations are a common choice for studying reaction mechanisms due to their favorable balance of accuracy and computational cost. By locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the corresponding activation energies, one can predict the feasibility and selectivity of a reaction.

While specific theoretical studies on the reaction mechanisms of this compound are limited in the public domain, the general approach has been widely applied to related organic reactions. For instance, computational studies have been instrumental in understanding the Morita-Baylis-Hillman reaction, a carbon-carbon bond-forming reaction, by characterizing the intermediates and transition states involved. nih.gov

Theoretical investigations can also be used to study the energetics of different reaction pathways, helping to rationalize experimentally observed product distributions. For example, in the synthesis of substituted benzenes, computational methods can be used to predict the regioselectivity of electrophilic aromatic substitution reactions. schoolwires.net

Computational Approaches in Catalyst Design and Performance Prediction

Computational chemistry has become an indispensable tool in the design and optimization of catalysts. rsc.org By providing insights into the catalyst structure, the nature of the active sites, and the mechanism of the catalytic reaction, computational methods can accelerate the discovery of new and improved catalysts. rsc.org

In the context of reactions involving this compound, computational approaches could be used to design catalysts that promote specific transformations with high efficiency and selectivity. For example, if this compound were to be used as a substrate in a catalytic reaction, computational methods could be employed to screen potential catalysts and predict their performance.

One common approach is to use DFT calculations to model the interaction of the substrate with the catalyst and to calculate the energy profile of the catalytic cycle. This can help in identifying the rate-determining step and in understanding how modifications to the catalyst structure can lower the activation energy and improve the catalytic activity.

Computational catalyst design can also involve the use of descriptor-based approaches, where a relationship is established between a calculated property of the catalyst (the descriptor) and its experimental activity. This allows for the rapid screening of a large number of potential catalysts in silico, thereby guiding experimental efforts towards the most promising candidates.

X Ray Crystallography and Solid State Structural Analysis of 2 Formylbenzenesulfonamide Derivatives

Determination of Molecular Conformation and Geometry

X-ray crystallography is the definitive method for elucidating the precise molecular conformation and geometry of 2-formylbenzenesulfonamide derivatives in the solid state. This analysis provides accurate measurements of bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional shape.

Studies on various sulfonamide-containing molecules reveal that the geometry around the sulfur atom is typically a distorted tetrahedron. The conformation of the sulfonamide group itself is crucial; for instance, in the cyclic sulfonamido peptide cyclo(-MeTau-Phe-DPro-), the SO2NH junction adopts a cisoidal conformation with a Cα-S-N-Cα torsion angle of 70.8° nih.gov. The peptide bonds in this structure were also found to deviate significantly from planarity nih.gov.

Table 1: Selected Torsion Angle for a Sulfonamide Junction

| Torsion Angle | Value (°) | Compound |

|---|---|---|

| Cα-S-N-Cα | 70.8 | cyclo(-MeTau-Phe-DPro-) |

Data sourced from crystallographic analysis of a model sulfonamido peptide nih.gov.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound and its analogues, these interactions are key to understanding their solid-state behavior and are responsible for the formation of their supramolecular structures nih.gov.

The primary forces driving the crystal packing in sulfonamides are strong intermolecular hydrogen bonds, typically involving the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms (O=S=O) as acceptors nih.gov. These N-H···O interactions frequently lead to the formation of recognizable patterns, or motifs, such as chains and rings. Analysis of related N-aryl-benzenesulfonamides shows that these hydrogen bonds commonly form C(4) chain motifs or R2 2(8) ring motifs najah.edu.

In addition to strong hydrogen bonds, a variety of weaker interactions play a significant role in stabilizing the crystal structure:

π-π Interactions: Stacking between the aromatic rings of adjacent molecules is a major contributor to the packing efficiency nih.gov.

C-H···O Interactions: These weaker hydrogen bonds, where a carbon-bound hydrogen interacts with a sulfonyl or formyl oxygen, are frequently observed and help to consolidate the three-dimensional structure najah.edu.

Aromatic-Carbonyl (Ar···C=O) Interactions: The interaction between an arene plane and the carbon atom of a carbonyl group represents another type of supramolecular bonding force that can influence packing researchgate.net.

Other Contacts: Depending on the substituents, interactions such as C-H···π, C-H···Cl, and Cl···Cl contacts can also be present, further directing the molecular assembly najah.edu.

These varied interactions collectively determine the final packing arrangement, influencing properties like crystal density, stability, and solubility.

Table 2: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Role |

|---|---|---|---|

| Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonyl) | Primary structure-directing motif nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Crystal packing stabilization nih.gov |

| C-H···O Interaction | C-H (Aryl/Alkyl) | O=S or O=C | Consolidation of 3D architecture najah.edu |

| Ar···C=O Interaction | Arene Plane | Carbonyl Carbon | Supramolecular bonding researchgate.net |

Analysis of Supramolecular Architectures in Crystalline Phases

The interplay of the intermolecular forces described above results in the formation of well-defined, extended networks known as supramolecular architectures. In the crystalline phases of this compound derivatives, these can range from simple one-dimensional chains to complex three-dimensional frameworks.

X-ray diffraction studies on N-aryl-2,5-dimethoxybenzenesulfonamides reveal that different weak interactions can mediate the formation of distinct supramolecular structures najah.eduresearchgate.net. For example, molecules can be linked by hydrogen bonds into one-dimensional ribbons or chains. These primary structures can then assemble into two-dimensional layers, often consolidated by offset π–π stacking interactions between the aromatic rings of adjacent ribbons najah.edu.

Application in Enzyme-Ligand Complex Characterization with Sulfonamide Analogues

The sulfonamide moiety is a critical pharmacophore found in numerous therapeutic agents. X-ray crystallography is an essential tool for medicinal chemistry, providing atomic-level details of how sulfonamide-based inhibitors bind to their target enzymes. This structural information is vital for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.

High-resolution co-crystal structures of sulfonamide analogues bound to their protein targets reveal the intimate contacts that govern molecular recognition and inhibition.

Carbonic Anhydrases (CAs): In human carbonic anhydrase I (hCA I), X-ray studies of various benzenesulfonamide (B165840) inhibitors have elucidated their binding mode in detail nih.gov. The sulfonamide group typically coordinates directly to the catalytic zinc ion in the enzyme's active site, while the tail of the inhibitor makes further hydrogen bonding and van der Waals contacts with nearby amino acid residues, contributing to binding affinity and isoform selectivity nih.gov. Molecular docking studies on other enzymes like carbonic anhydrase and urease have shown sulfonamides forming hydrogen bonds with residues such as His-160, Thr-254, and Thr-255 nih.gov.

FKBP12 Model System: The FK506-binding protein 12 (FKBP12) is a model system used to study ligand-protein interactions. Co-crystal structures of sulfonamide analogues with FKBP12 have shown that the sulfonamide oxygens are a key binding motif, engaging in unusual but highly conserved CH···O=S interactions with the protein nih.govacs.org.

These crystallographic studies allow researchers to precisely map the binding pocket and identify key interactions. This knowledge enables the design of new analogues with modified scaffolds to improve binding affinity, remodel a subpocket of the enzyme, or introduce new exit vectors for further functionalization nih.govacs.org.

Table 3: Examples of Sulfonamide Analogues in Enzyme-Ligand Complexes

| Enzyme Target | Key Interactions Observed via X-ray Crystallography | Reference |

|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | Sulfonamide group coordinates to the active site Zn²⁺ ion. | nih.gov |

| FK506-Binding Protein 12 (FKBP12) | Sulfonamide oxygens engage in CH···O=S interactions with the protein. | nih.govacs.org |

| Carbonic Anhydrase (Docking Study) | Hydrogen bonds between ligand and His-160, Thr-254, Thr-255. | nih.gov |

| α-Amylase (Docking Study) | Favorable interactions with selected active site residues. | mdpi.com |

Supramolecular Chemistry and Self Assembly with 2 Formylbenzenesulfonamide

Engineering of Aromatic-Carbonyl Interactions in Molecular Recognition and Assemblies

Aromatic-carbonyl (Ar···C=O) interactions, which are attractive forces between an aromatic ring and the carbon atom of a carbonyl group, play a significant role in the structure and function of systems containing 2-formylbenzenesulfonamide. nih.govnih.gov These interactions are crucial in directing molecular conformation and can be engineered for molecular recognition and the construction of self-assembled systems. nih.gov

In derivatives of this compound, X-ray crystal structure analysis reveals that the formyl group is often positioned directly above the sulfonamide-bearing aromatic ring. nih.gov This conformation is stabilized by an intramolecular aromatic-carbonyl interaction. The distance between the carbonyl carbon and the aromatic ring centroid is a key parameter in quantifying this interaction. The combination of electrostatics and n→π* orbital delocalization contributes to the stability of this arrangement. nih.gov

Table 1: Selected Intermolecular Distances in this compound Derivatives from X-ray Crystallography nih.gov

| Compound | Interaction Type | Measured Distance (Å) |

| N-methyl-2-formylbenzenesulfonamide | Ar(centroid)···C(carbonyl) | 3.128 |

| N-phenyl-2-formylbenzenesulfonamide | Ar(centroid)···C(carbonyl) | 3.078 |

| Imine from cyclohexylamine | C-H···O | 2.54 |

This table is generated based on data presented in studies of this compound derivatives.

The stabilizing effect of these interactions can be quantified and has been shown to influence the equilibria of dynamic chemical systems. nih.gov By modifying the electronic properties of the aromatic rings, the strength of the aromatic-carbonyl interaction can be tuned, providing a method for controlling the assembly and recognition properties of the molecule. nih.gov

Design of Dynamic Covalent Networks and Responsive Switching Systems

The formyl group of this compound is an ideal functional handle for engaging in dynamic covalent chemistry (DCC), particularly the formation of imines. nih.gov DCC involves reversible chemical reactions that allow for the generation of complex molecular libraries whose composition can adapt to external stimuli. This property is harnessed to create dynamic networks and responsive switching systems. nih.gov

The interplay between non-covalent aromatic-carbonyl interactions and reversible imine chemistry in this compound systems provides a sophisticated mechanism for control. nih.gov The stability of the aldehyde starting material, influenced by the Ar···C=O interaction, can affect the kinetics and thermodynamics of imine formation and exchange. nih.govnih.gov This allows for the creation of systems where the product distribution can be switched by changing environmental factors like solvent polarity, which modulates the strength of the non-covalent interactions. nih.gov

For example, researchers have demonstrated that arene-aldehyde/imine interactions can reverse the kinetic and thermodynamic selectivity in dynamic covalent libraries, enabling precise control over the molecular composition of the network. nih.gov This principle has been applied to develop materials that can respond to chemical vapors or changes in temperature, leading to applications in sensing and smart materials.

Control of Self-Assembly Processes via Non-Covalent Forces (e.g., C-H...π, π-π interactions)

Beyond the specific aromatic-carbonyl interactions, the self-assembly of this compound in the solid state is governed by a network of weaker, yet collectively significant, non-covalent forces. These include C-H···π and π-π stacking interactions, which are fundamental to the formation of ordered supramolecular structures. nih.govnih.gov

π-π Stacking: The aromatic rings in this compound derivatives can stack upon one another, driven by favorable electrostatic and dispersion forces between their π-electron clouds. nih.govhku.hk This interaction is highly directional and contributes to the formation of one-dimensional columns or two-dimensional layered structures in the crystal lattice. nih.gov

C-H···π Interactions: These interactions occur when a C-H bond acts as a weak hydrogen bond donor to the electron-rich face of an aromatic ring. nih.gov In the crystal packing of this compound derivatives, C-H bonds from aliphatic or aromatic groups can interact with the benzene (B151609) rings, providing additional stability and directionality to the self-assembled architecture. The cooperative nature of these weak interactions is crucial for the formation of well-defined supramolecular clusters and networks. nih.gov

Hydrogen Bonding: While not the focus, classical hydrogen bonds, such as those involving the sulfonamide N-H group or C-H···O interactions with the sulfonyl or carbonyl oxygens, also play a crucial role in directing the assembly. nih.govnih.gov

Modulating Fluorescence Signals through Supramolecular Interactions

The this compound unit can be incorporated into fluorescent molecules to create chemosensors and molecular switches. The electronic properties of the sulfonamide group and its interaction with the fluorophore can modulate the emission properties of the system. Supramolecular interactions provide a powerful tool to further tune these fluorescence signals. nih.gov

By attaching fluorophores like coumarin (B35378) or naphthalimide to the sulfonamide nitrogen, researchers have created systems where the fluorescence can be switched on or off. nih.gov The mechanism often relies on the electron-withdrawing competition between the fluorophore and the 2-formylbenzenesulfonyl unit. nih.gov

Dynamic covalent reactions at the formyl group offer a way to dynamically control this electronic competition and, consequently, the fluorescence output. For example, the conversion of the aldehyde to an imine changes the electronic nature of the group, which in turn alters the fluorescence of the appended dye. This allows for the development of responsive systems where the addition of an amine, which triggers a dynamic covalent reaction, results in a detectable change in fluorescence. nih.govnih.gov These principles have been used to create multi-state color switching systems and materials that can visually detect the presence of specific vapors. nih.gov

Applications in Catalysis and Ligand Development Involving 2 Formylbenzenesulfonamide Analogues

Derivatives as Ligands in Transition Metal Catalysis

Analogues of 2-formylbenzenesulfonamide are valuable precursors for the synthesis of Schiff base ligands, which are formed through the condensation reaction between the aldehyde functionality and a primary amine. These Schiff bases, often possessing N,O-donor atoms, can effectively coordinate with a variety of transition metals, including palladium, rhodium, and ruthenium, to form stable complexes that are active catalysts for a range of organic transformations.

One notable application of these ligands is in palladium-catalyzed cross-coupling reactions. For instance, Schiff base ligands derived from this compound and various chiral amines have been employed in Suzuki-Miyaura coupling reactions. The steric and electronic properties of the ligand, influenced by the substituents on both the benzenesulfonamide (B165840) and the amine fragments, play a crucial role in determining the efficiency and selectivity of the catalytic process. The sulfonamide group, in particular, can influence the electron density at the metal center, thereby modulating the catalytic activity.

In the realm of asymmetric catalysis, chiral ligands derived from this compound have been utilized in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. By introducing a chiral center into the ligand backbone, typically via the amine component used to form the Schiff base, it is possible to create a chiral environment around the metal center. This chiral pocket can effectively discriminate between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product. For example, ruthenium catalysts incorporating chiral Schiff bases derived from sulfonamides have shown success in the asymmetric hydrogenation of ketones, achieving high conversions and enantiomeric excesses. researchgate.net

The versatility of the this compound scaffold allows for the incorporation of other donor atoms, such as phosphorus, to create multidentate ligands. For example, phosphine-containing derivatives can be synthesized, which are highly effective in rhodium-catalyzed hydroformylation and other carbonylation reactions. rsc.orgsemanticscholar.orgrsc.org The combination of the soft phosphine (B1218219) donor and the harder nitrogen or oxygen from the Schiff base or sulfonamide moiety can lead to unique catalytic properties.

Strategies for Ligand Design and Optimization in Catalytic Processes

The modular nature of this compound-derived ligands provides a fertile ground for systematic design and optimization to enhance catalytic performance. Key strategies involve the modification of both the sulfonamide and the aldehyde-derived portions of the ligand to fine-tune its steric and electronic properties.

Modification of the Sulfonamide Moiety: The substituent on the sulfonamide nitrogen (the R group in -SO₂NHR) can be varied to alter the electronic properties of the ligand. Electron-withdrawing groups can decrease the electron-donating ability of the sulfonamide, which can impact the electron density at the metal center and, consequently, its catalytic activity. Conversely, electron-donating groups can enhance the electron-donating capacity of the ligand. Furthermore, the steric bulk of the R group can influence the coordination geometry around the metal and the accessibility of the substrate to the active site.

Modification of the Imine Moiety: The primary amine used to form the Schiff base ligand offers a straightforward handle for introducing steric bulk and chirality. The use of bulky amines can create a more sterically hindered environment around the metal center, which can be beneficial for achieving high selectivity in certain reactions. For asymmetric catalysis, the use of enantiopure amines is a common strategy to induce chirality in the resulting metal complex. The choice of the chiral amine can have a profound impact on the enantioselectivity of the catalyzed reaction, and often a library of ligands with different chiral backbones is screened to identify the optimal one for a specific transformation. mdpi.com

Introduction of Additional Coordinating Groups: To create multidentate ligands with enhanced stability and catalytic control, additional donor groups can be incorporated into the ligand framework. For instance, the amine used for Schiff base formation can contain a phosphine, ether, or another functional group capable of coordinating to the metal center. This leads to the formation of pincer-type or tetradentate ligands, which can enforce a specific coordination geometry and improve the stability and longevity of the catalyst.

The following interactive table summarizes various modifications to this compound-derived ligands and their intended effects on catalytic processes.

| Ligand Modification | Target Property | Intended Catalytic Effect | Example Application |

| Varying R group on sulfonamide | Electronic properties | Modulate metal center's reactivity | Palladium-catalyzed cross-coupling |

| Introducing bulky substituents on the imine | Steric hindrance | Enhance selectivity | Asymmetric hydrogenation |

| Using chiral amines | Chirality | Induce enantioselectivity | Asymmetric synthesis |

| Incorporating phosphine groups | Coordination environment | Improve catalytic activity and stability | Rhodium-catalyzed hydroformylation |

Investigation of Catalytic Mechanisms via Ligand-Metal Interactions

Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. For transition metal complexes of this compound analogues, the interaction between the ligand and the metal center is a key determinant of the catalytic pathway.

In palladium-catalyzed cross-coupling reactions, the ligand plays a critical role in the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The electronic properties of the sulfonamide-derived ligand can influence the rate of oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand can affect the ease of substrate coordination and the subsequent reductive elimination step to release the product and regenerate the active catalyst. nih.gov